molecular formula C17H17N3O3S B2930968 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide CAS No. 946250-53-9

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide

Cat. No. B2930968
CAS RN: 946250-53-9
M. Wt: 343.4
InChI Key: AVCOKFHANYKAKS-UHFFFAOYSA-N
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Description

“N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide” is a chemical compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are a type of heterocyclic compounds that contain a thiazole ring fused with a pyrimidine ring . These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery .


Synthesis Analysis

The synthesis of thiazolopyrimidines usually involves the cyclization of dihydropyrimidine-thiones with electrophilic building blocks . The specific synthesis route for “this compound” is not available in the literature.

Scientific Research Applications

Cancer Research and Treatment Potential

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide and its derivatives have shown potential in cancer research and treatment. A specific compound from this series, AZD4877, has been identified as a kinesin spindle protein (KSP) inhibitor with significant potency and pharmaceutical properties suitable for clinical development. This compound arrests cells in mitosis, leading to cellular death, suggesting its potential use in cancer therapy (Theoclitou et al., 2011).

Antitumor and Antioxidant Properties

Thieno[2,3‐d]pyrimidines, a related class of compounds, have been utilized in the synthesis of agents with antitumor and antioxidant properties. Some derivatives showed high inhibition of Hep-G2 cell growth, indicating their potential as specific antitumor agents (Aly et al., 2010).

Antifungal Applications

Derivatives of dimethylpyrimidin, closely related to the chemical structure , have been synthesized and shown to possess antifungal properties. These compounds have been effective against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Anti-Inflammatory and Analgesic Properties

Studies have shown that novel derivatives of benzodifuranyl and thiazolopyrimidines have anti-inflammatory and analgesic activities. These compounds have been found to inhibit cyclooxygenase enzymes, offering potential therapeutic applications for pain and inflammation (Abu‐Hashem et al., 2020).

Antibacterial and Antifungal Activities

A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been synthesized and screened for their in vitro antibacterial and antifungal activities, demonstrating the potential of these compounds in combating microbial diseases (Desai et al., 2013).

Dual Inhibitors of Kinases

N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues have been identified as dual inhibitors of CLK1 and DYRK1A kinases. These findings are significant for the development of new pharmacological agents targeting these kinases (Loidreau et al., 2013).

Antitumor Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been shown to possess antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line. These findings indicate the potential of these compounds in cancer treatment (Abdellatif et al., 2014).

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-4-23-13-8-6-5-7-12(13)15(21)19-14-11(3)18-17-20(16(14)22)10(2)9-24-17/h5-9H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCOKFHANYKAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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